tert-Butyl 4-acetyl-4-hydroxypiperidine-1-carboxylate

Description

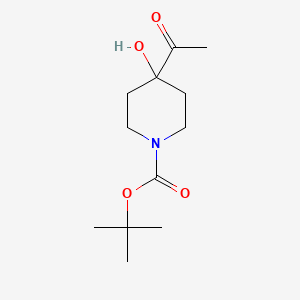

Chemical Structure and Key Features tert-Butyl 4-acetyl-4-hydroxypiperidine-1-carboxylate is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 1-position, an acetyl group (-COCH₃), and a hydroxyl group (-OH) at the 4-position of the piperidine ring.

For instance, tert-Butyl 4-formylpiperidine-1-carboxylate (CAS 189442-92-0) is prepared using LiAlH₄ reduction of a carbamate intermediate .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-acetyl-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-9(14)12(16)5-7-13(8-6-12)10(15)17-11(2,3)4/h16H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLDAFBTVZHJLIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2225137-13-1 | |

| Record name | tert-butyl 4-acetyl-4-hydroxypiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-acetyl-4-hydroxypiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 4-acetyl-4-hydroxypiperidine-1-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction of this compound can yield alcohols or amines, depending on the reagents and conditions used.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 4-acetyl-4-hydroxypiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on cellular processes. Its ability to interact with biological molecules makes it a useful tool in understanding biochemical pathways.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its piperidine core is a common motif in many pharmaceuticals, and modifications to its structure can lead to the discovery of new therapeutic agents.

Industry: In the industrial sector, tert-Butyl 4-acetyl-4-hydroxypiperidine-1-carboxylate can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable building block for various industrial applications.

Mechanism of Action

The mechanism by which tert-Butyl 4-acetyl-4-hydroxypiperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of tert-Butyl 4-acetyl-4-hydroxypiperidine-1-carboxylate with structurally related piperidine derivatives:

Key Comparisons

Polarity and Solubility: The hydroxyl group in the target compound increases polarity and aqueous solubility compared to non-hydroxylated analogues like tert-Butyl 4-acetylpiperidine-1-carboxylate. This property may enhance bioavailability in hydrophilic environments . tert-Butyl 4-(benzyloxy)piperidine-1-carboxylate exhibits higher lipophilicity due to the benzyl group, favoring blood-brain barrier penetration .

Reactivity :

- The acetyl group in the target compound is less reactive than the formyl group in tert-Butyl 4-formylpiperidine-1-carboxylate, which is susceptible to nucleophilic addition or oxidation .

Stereospecific analogues like tert-Butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate highlight the importance of chirality in drug-receptor interactions .

Synthetic Utility :

- The Boc group in all compounds facilitates amine protection during multi-step syntheses. For example, tert-Butyl 4-formylpiperidine-1-carboxylate serves as a versatile aldehyde precursor for reductive amination .

Biological Activity

Tert-butyl 4-acetyl-4-hydroxypiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including data from case studies and experimental results.

Chemical Structure and Properties

The compound features a piperidine core, which is known for its ability to interact with various biological targets. Its structure can be summarized as follows:

- Molecular Formula : C13H19NO3

- Molecular Weight : 235.30 g/mol

The biological activity of tert-butyl 4-acetyl-4-hydroxypiperidine-1-carboxylate is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. It has been shown to modulate the activity of key proteins involved in neurodegenerative processes.

Key Mechanisms:

- Inhibition of Acetylcholinesterase : The compound acts as an acetylcholinesterase inhibitor, which is crucial in the management of Alzheimer's disease by preventing the breakdown of acetylcholine, thereby enhancing cholinergic signaling .

- Inhibition of β-secretase : It also inhibits β-secretase, an enzyme involved in the formation of amyloid-beta peptides, which are implicated in Alzheimer’s pathology .

Neuroprotective Effects

Recent studies have demonstrated that tert-butyl 4-acetyl-4-hydroxypiperidine-1-carboxylate exhibits neuroprotective properties. For instance, in vitro studies showed that it could protect astrocytes from amyloid-beta-induced toxicity by reducing pro-inflammatory cytokines like TNF-α and IL-6 .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: In Vitro Protection Against Aβ Toxicity

In a controlled study, astrocyte cells treated with amyloid-beta showed a significant decrease in viability. However, co-treatment with tert-butyl 4-acetyl-4-hydroxypiperidine-1-carboxylate resulted in a notable increase in cell viability (from 43.78% to 62.98%), suggesting its protective role against neurotoxic agents .

Case Study 2: In Vivo Model

In an in vivo model using scopolamine-induced oxidative stress in rats, the compound demonstrated a reduction in malondialdehyde (MDA) levels compared to control groups, indicating its potential antioxidant properties .

Research Findings

Research indicates that tert-butyl 4-acetyl-4-hydroxypiperidine-1-carboxylate has potential applications beyond neuroprotection:

- Medicinal Chemistry Applications : Its structural features make it a valuable candidate for developing new therapeutic agents targeting neurological disorders.

- Chemical Reactions : The compound can undergo various chemical reactions, including oxidation and substitution, making it versatile for synthetic applications.

Q & A

Basic: What spectroscopic methods are routinely employed to characterize tert-Butyl 4-acetyl-4-hydroxypiperidine-1-carboxylate?

Answer:

The compound is characterized using 1H and 13C NMR to confirm the substitution pattern of the piperidine ring and the presence of acetyl/hydroxyl groups. 2D NMR techniques (COSY, HSQC) resolve overlapping signals, while HPLC with UV detection ensures purity (>95%). Mass spectrometry (ESI/HRMS) verifies molecular weight. For definitive stereochemical confirmation, X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is recommended .

Advanced: How can researchers address conflicting NOE data and X-ray-derived torsion angles in this compound?

Answer:

Discrepancies may arise from conformational flexibility in solution versus rigid solid-state structures. Methodologically:

- Perform variable-temperature NMR to assess dynamic behavior.

- Refine high-resolution X-ray data with SHELXL , focusing on anisotropic displacement parameters.

- Compare DFT-calculated conformational energies with experimental data to resolve contradictions .

Basic: What safety protocols are critical for handling this compound in the lab?

Answer:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood .

- Store in airtight containers under inert gas (argon) at 2–8°C to prevent hydrolysis.

- For spills, use inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Immediate skin/eye exposure requires 15-minute rinsing with water .

Advanced: What synthetic strategies optimize the introduction of acetyl and hydroxyl groups at the 4-position?

Answer:

A three-step approach:

Boc-protection of piperidine.

Regioselective oxidation (e.g., TEMPO/BAIB) for hydroxylation.

Friedel-Crafts acylation with acetyl chloride (AlCl3 catalysis).

- Protect the hydroxyl group with TBS to avoid side reactions.

- Purify via flash chromatography (hexane/EtOAc gradient) ; typical yields: 60–75% .

Basic: How is purity assessed, and what thresholds are acceptable for pharmacological studies?

Answer:

- HPLC (≥95% at 254 nm) and 1H NMR integration ensure purity.

- In vitro studies require ≥95% purity; in vivo assays demand ≥98% to minimize off-target effects.

- Residual solvents (e.g., DCM) must be <0.1% (GC analysis) per ICH guidelines .

Advanced: How can epimerization during synthesis or storage be mitigated?

Answer:

- Avoid protic solvents (MeOH) during synthesis.

- Store at −20°C under inert gas to prevent acid/base-catalyzed racemization.

- Monitor stereochemistry via chiral HPLC ; confirm configuration with X-ray (SHELXL-refined) .

Basic: What environmental hazards are associated with this compound?

Answer:

While ecotoxicity data are limited, treat as hazardous:

- Neutralize aqueous waste to pH 7 before disposal.

- Incinerate organic waste; collect solids in labeled hazardous containers .

Advanced: How do computational methods (e.g., DFT) predict reactivity?

Answer:

- DFT (B3LYP/6-31G)* models reaction pathways (e.g., acetyl hydrolysis).

- GIAO-calculated NMR shifts validate conformations.

- MD simulations predict solubility and pH stability .

Basic: What regulatory considerations apply to academic use?

Answer:

- Comply with REACH and local hazardous substance regulations.

- Document handling procedures per SDS guidelines, even with incomplete toxicity data .

Advanced: How does the tert-butyl group influence nucleophilic substitution reactivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.